5-Hexyl-2,4-dihydroxyisophthalaldehyde
Overview
Description
5-Hexyl-2,4-dihydroxyisophthalaldehyde is an organic compound with the molecular formula C14H18O4. It is characterized by a hexyl group attached to the 5-position of an isophthalaldehyde core, which also contains hydroxyl groups at the 2 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,4-dihydroxyisophthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with hexylbenzene as the starting material.
Oxidation: Hexylbenzene undergoes oxidation to form hexylbenzoic acid.
Conversion to Isophthalaldehyde: Hexylbenzoic acid is then converted to isophthalaldehyde through a series of reactions involving chlorination and hydrolysis.
Introduction of Hydroxyl Groups: Finally, hydroxyl groups are introduced at the 2 and 4 positions through controlled oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced oxidation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-2,4-dihydroxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or aldehyde groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups at the hydroxyl or aldehyde positions.
Scientific Research Applications
5-Hexyl-2,4-dihydroxyisophthalaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Hexyl-2,4-dihydroxyisophthalaldehyde is similar to other isophthalaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde. its unique hexyl group and specific hydroxyl positions make it distinct in terms of reactivity and potential applications. The presence of the hexyl group can enhance its lipophilicity, potentially affecting its biological activity and industrial uses.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde
3,5-Dihydroxybenzaldehyde
4-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde
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Properties
IUPAC Name |
5-hexyl-2,4-dihydroxybenzene-1,3-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-6-10-7-11(8-15)14(18)12(9-16)13(10)17/h7-9,17-18H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQNSIKIJFGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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